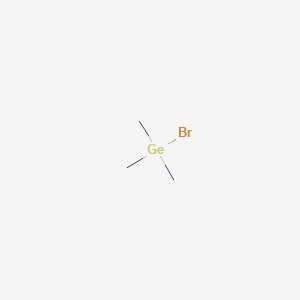

Trimethylgermanium-bromid

Übersicht

Beschreibung

Bromotrimethylgermane is a useful research compound. Its molecular formula is C3H9BrGe and its molecular weight is 197.64 g/mol. The purity is usually 95%.

The exact mass of the compound Bromotrimethylgermane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromotrimethylgermane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromotrimethylgermane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organometallische Chemie

Trimethylgermanium-bromid ist eine organometallische Verbindung . Organometallische Verbindungen werden aufgrund ihrer Reaktivität und Vielseitigkeit in der Forschung und in der industriellen Chemie weit verbreitet eingesetzt. Sie können als Katalysatoren, Reagenzien und Vorläufer für verschiedene chemische Reaktionen fungieren .

Dünnschichtdeposition

This compound kann bei der Dünnschichtdeposition verwendet werden . Dieser Prozess ist entscheidend für die Herstellung von Halbleitern, Solarzellen und anderen elektronischen Geräten. Die Verbindung kann verwendet werden, um Schichten germaniumhaltiger Materialien auf ein Substrat zu depositonieren .

Pharmazeutika

In der pharmazeutischen Industrie können organometallische Verbindungen wie this compound bei der Synthese neuer Medikamente verwendet werden . Ihre einzigartige Reaktivität kann die Bildung komplexer Moleküle ermöglichen, die mit konventionellen Methoden schwer zu synthetisieren sind .

LED-Herstellung

This compound kann bei der Herstellung von Leuchtdioden (LEDs) verwendet werden . Die Verbindung kann verwendet werden, um germaniumhaltige Schichten in der LED-Struktur zu depositonieren, was die Leistung des Geräts verbessern kann .

Bildung von Dienolaten

This compound kann als Reagenz zur Bildung von Dienolaten von α,β-ungesättigten Estern verwendet werden . Dienolate sind nützliche Zwischenprodukte in der organischen Synthese und ermöglichen die Bildung komplexer Moleküle

Wirkmechanismus

Target of Action

The primary targets of Trimethylgermanium bromide are α,β-unsaturated esters . It acts as a reagent for the formation of dienolates of these esters .

Mode of Action

Trimethylgermanium bromide interacts with α,β-unsaturated esters to form dienolates . It is also useful for methylenecyclopentane annulation reactions .

Biochemical Pathways

It is known to be involved in the formation of dienolates of α,β-unsaturated esters and methylenecyclopentane annulation reactions .

Result of Action

The result of Trimethylgermanium bromide’s action is the formation of dienolates of α,β-unsaturated esters and methylenecyclopentane annulation reactions . These reactions are useful in various chemical synthesis processes.

Biochemische Analyse

Biochemical Properties

It is known to be a reagent for the formation of dienolates of α,β-unsaturated esters This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

Given its role in the formation of dienolates of α,β-unsaturated esters , it may influence cell function by participating in these biochemical reactions

Molecular Mechanism

It is known to participate in the formation of dienolates of α,β-unsaturated esters , which suggests it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression related to these reactions

Eigenschaften

IUPAC Name |

bromo(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFCXPWEKRAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147656 | |

| Record name | Bromotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-37-1 | |

| Record name | Germane, bromotrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotrimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Bromotrimethylgermane?

A: Bromotrimethylgermane, also represented as (CH3)3GeBr, has a molecular formula of C3H9BrGe []. While the exact molecular weight is not explicitly mentioned in the provided abstracts, it can be calculated as approximately 197.64 g/mol based on the atomic weights of its constituent elements.

Q2: How was Bromotrimethylgermane studied using computational chemistry?

A: Researchers utilized hybrid density functional theory calculations (B3LYP) with various basis sets to predict the vibrational spectrum of Bromotrimethylgermane []. This approach allowed them to obtain theoretical vibrational frequencies, which were then refined using scaling methods like Pulay's scaled quantum mechanical (SQM) and the wavenumber-linear scaling (WLS) techniques. These refined calculations helped achieve a more accurate force field for the molecule, ultimately aiding in the assignment of its vibrational modes.

Q3: What spectroscopic techniques were employed to study Bromotrimethylgermane?

A: The research employed both infrared (IR) and Raman spectroscopy to investigate the vibrational characteristics of Bromotrimethylgermane []. To enhance spectral resolution, particularly for previously unobserved modes, the researchers combined low-temperature infrared measurements with Fourier self-deconvolution (FSD) applied to the Raman spectrum. This approach provided a more detailed analysis of the molecule's vibrational behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)